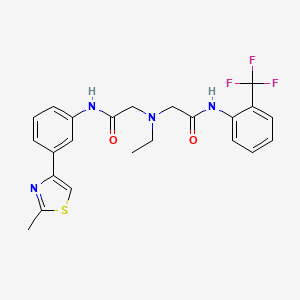
2-(Ethyl(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)amino)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethyl(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)amino)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a thiazole ring, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)amino)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring, the introduction of the phenyl group, and the incorporation of the trifluoromethyl group. Common reagents used in these reactions include thionyl chloride, ethylamine, and trifluoromethyl iodide. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethyl(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)amino)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Ethyl(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)amino)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(Ethyl(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)amino)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-4-methylthiazol-5-yl)ethanone
- 4-(2-Methylthiazol-4-yl)phenol
- 2-(2-Carboxy-4-methylthiazol-5-yl)ethyl phosphate
Uniqueness
Compared to similar compounds, 2-(Ethyl(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)amino)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H23F3N4O2S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-[ethyl-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]amino]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H23F3N4O2S/c1-3-30(13-22(32)29-19-10-5-4-9-18(19)23(24,25)26)12-21(31)28-17-8-6-7-16(11-17)20-14-33-15(2)27-20/h4-11,14H,3,12-13H2,1-2H3,(H,28,31)(H,29,32) |
InChI Key |
GAYOAQZVOXTLBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)C)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


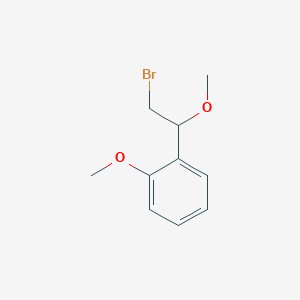

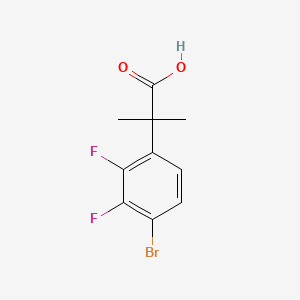
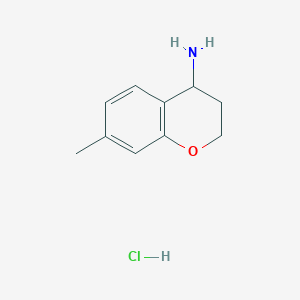
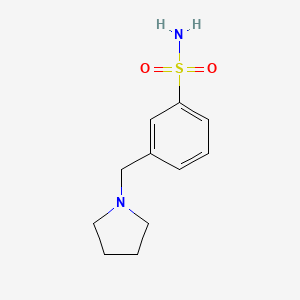

![acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13640374.png)
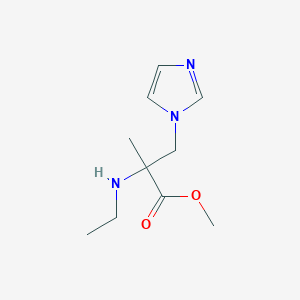
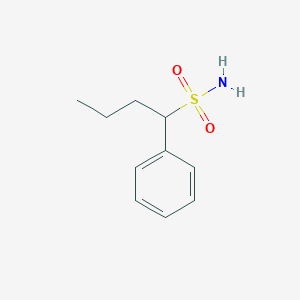
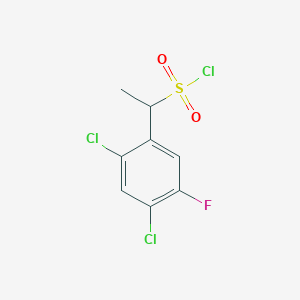
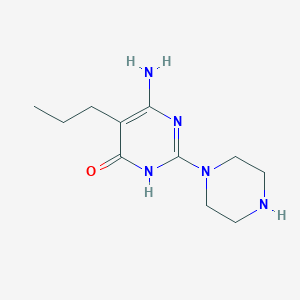
![2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]propanoic acid](/img/structure/B13640403.png)
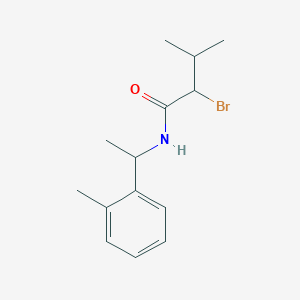
![4-Chlorofuro[3,2-c]pyridine-2-carbonyl chloride](/img/structure/B13640417.png)
